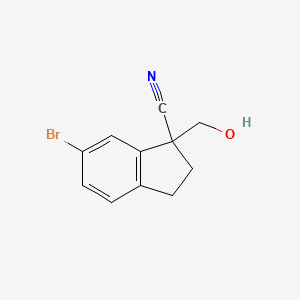
6-Bromo-1-(hydroxymethyl)-2,3-dihydro-1H-indene-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-1-(hydroxymethyl)-2,3-dihydro-1H-indene-1-carbonitrile is an organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of a bromine atom, a hydroxymethyl group, and a carbonitrile group attached to the indene ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-(hydroxymethyl)-2,3-dihydro-1H-indene-1-carbonitrile typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 1-(hydroxymethyl)-2,3-dihydro-1H-indene, followed by the introduction of the carbonitrile group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are typically carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-1-(hydroxymethyl)-2,3-dihydro-1H-indene-1-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonitrile group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the use of a base, such as sodium hydroxide (NaOH), and are carried out in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: 6-Bromo-1-(carboxymethyl)-2,3-dihydro-1H-indene-1-carbonitrile.
Reduction: 6-Bromo-1-(aminomethyl)-2,3-dihydro-1H-indene-1-carbonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Bromo-1-(hydroxymethyl)-2,3-dihydro-1H-indene-1-carbonitrile is not fully understood, but it is believed to interact with specific molecular targets and pathways. The bromine atom and the carbonitrile group may play a crucial role in its biological activity by interacting with enzymes or receptors in the body. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-1-hexanol: Another brominated compound with a hydroxyl group, used in proteomics research and as a reagent in organic synthesis.
6-Bromo-1-hexene: A brominated alkene used in the preparation of Grignard reagents and other organic transformations.
Uniqueness
6-Bromo-1-(hydroxymethyl)-2,3-dihydro-1H-indene-1-carbonitrile is unique due to its indene ring system, which imparts specific chemical and biological properties. The presence of both a hydroxymethyl group and a carbonitrile group further distinguishes it from other brominated compounds, making it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.
Propriétés
Formule moléculaire |
C11H10BrNO |
|---|---|
Poids moléculaire |
252.11 g/mol |
Nom IUPAC |
6-bromo-1-(hydroxymethyl)-2,3-dihydroindene-1-carbonitrile |
InChI |
InChI=1S/C11H10BrNO/c12-9-2-1-8-3-4-11(6-13,7-14)10(8)5-9/h1-2,5,14H,3-4,7H2 |
Clé InChI |
GPAWXMMRVUKKHI-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2=C1C=CC(=C2)Br)(CO)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


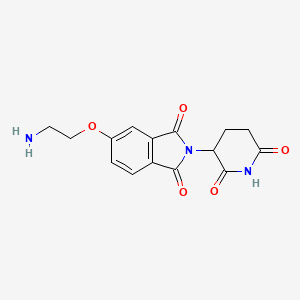
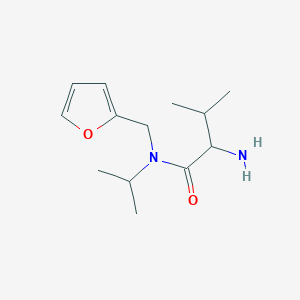
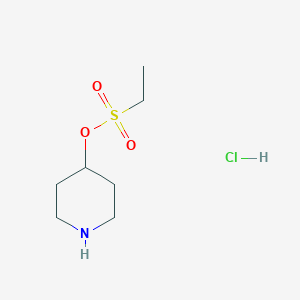


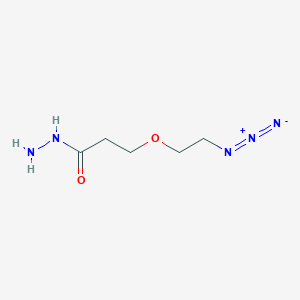
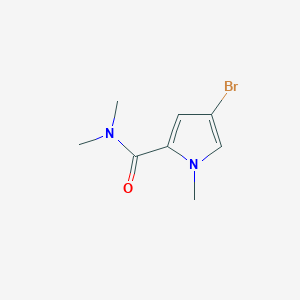
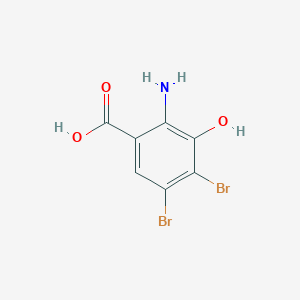



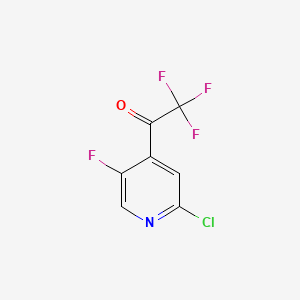
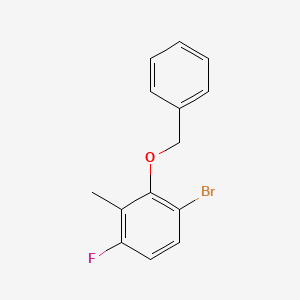
![(4-{[(Tert-butoxy)carbonyl]oxy}phenyl)boronic acid](/img/structure/B14775510.png)
